molecular formula C16H18S2 B13783730 Disulfide, 3,4-dimethylphenyl 3,5-dimethylphenyl CAS No. 65104-35-0

Disulfide, 3,4-dimethylphenyl 3,5-dimethylphenyl

Cat. No.: B13783730
CAS No.: 65104-35-0
M. Wt: 274.4 g/mol
InChI Key: GYARJWYKQJZMPX-UHFFFAOYSA-N
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Description

3,4-Xylyl 3,5-xylyl disulfide: is an organic compound with the molecular formula C16H18S2 . It is characterized by the presence of two xylyl groups connected by a disulfide bond.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-xylyl 3,5-xylyl disulfide typically involves the reaction of 3,4-dimethylphenyl thiol with 3,5-dimethylphenyl thiol in the presence of an oxidizing agent. Common oxidizing agents used in this reaction include hydrogen peroxide and iodine. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under controlled temperature conditions .

Industrial Production Methods: In an industrial setting, the production of 3,4-xylyl 3,5-xylyl disulfide may involve large-scale oxidation reactions using continuous flow reactors. This method ensures efficient mixing and temperature control, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3,4-xylyl 3,5-xylyl disulfide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents

Major Products Formed:

Mechanism of Action

The mechanism of action of 3,4-xylyl 3,5-xylyl disulfide involves its ability to undergo redox reactions, which can modulate the redox state of biological systems. The disulfide bond can be reduced to form thiols, which can interact with various molecular targets, including enzymes and proteins, affecting their function and activity .

Comparison with Similar Compounds

  • 3,4-Dimethylphenyl disulfide
  • 3,5-Dimethylphenyl disulfide
  • Benzyl disulfide

Comparison: 3,4-xylyl 3,5-xylyl disulfide is unique due to the presence of both 3,4-dimethylphenyl and 3,5-dimethylphenyl groups, which confer distinct chemical properties compared to other disulfides. This structural uniqueness allows it to participate in specific chemical reactions and exhibit particular biological activities .

Properties

CAS No.

65104-35-0

Molecular Formula

C16H18S2

Molecular Weight

274.4 g/mol

IUPAC Name

1-[(3,4-dimethylphenyl)disulfanyl]-3,5-dimethylbenzene

InChI

InChI=1S/C16H18S2/c1-11-7-12(2)9-16(8-11)18-17-15-6-5-13(3)14(4)10-15/h5-10H,1-4H3

InChI Key

GYARJWYKQJZMPX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)SSC2=CC(=CC(=C2)C)C)C

Origin of Product

United States

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